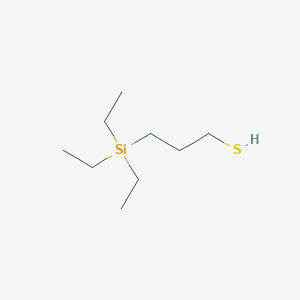

3-(Triethylsilyl)propanethiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17877-45-1 |

|---|---|

Molecular Formula |

C9H22SSi |

Molecular Weight |

190.42 g/mol |

IUPAC Name |

3-triethylsilylpropane-1-thiol |

InChI |

InChI=1S/C9H22SSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-9H2,1-3H3 |

InChI Key |

YNWLIRPOWIGHEQ-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)CCCS |

Canonical SMILES |

CC[Si](CC)(CC)CCCS |

Other CAS No. |

17877-45-1 |

Synonyms |

3-(Triethylsilyl)-1-propanethiol |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Triethylsilyl Propanethiol

Established Synthetic Routes to Organosilicon Thiols

The synthesis of organosilicon thiols, such as 3-(triethylsilyl)propanethiol, leverages well-established reactions that form silicon-carbon and carbon-sulfur bonds. Key among these are radical additions and nucleophilic or electrophilic substitution strategies.

Radical Addition Reactions in Silane (B1218182) Synthesis

Radical addition, particularly the thiol-ene reaction, is a powerful and widely used method for synthesizing organofunctional silanes. nih.govacs.org This reaction involves the addition of a thiol's S-H group across an unsaturated carbon-carbon bond. nih.gov For the synthesis of this compound, this can be approached in two ways: the addition of triethylsilane to allyl mercaptan or the addition of 1-propanethiol (B107717) to an alkenylsilane like allyltriethylsilane.

The reaction typically proceeds via a free-radical chain mechanism, often initiated by UV light or a thermal initiator like azobisisobutyronitrile (AIBN). rsc.orgresearchgate.net A key feature of this method is its regioselectivity, which predominantly yields the anti-Markovnikov product. researchgate.netacs.org This selectivity is crucial for producing the "3-propyl" linkage between the silicon atom and the thiol group. The thiol-ene reaction is known for its high yields, tolerance of various functional groups, and mild reaction conditions. acs.orgresearchgate.net

Table 1: Comparison of Initiators for Radical Thiol-Ene Reactions

| Initiator Type | Examples | Conditions | Advantages | Disadvantages |

| Photoinitiators | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Irgacure series | UV irradiation (e.g., low-power blacklight) | Mild, often room temperature; high yields; can be run neat (solvent-free). acs.org | May not be suitable for opaque reaction mixtures; requires specific equipment. |

| Thermal Initiators | Azobisisobutyronitrile (AIBN), Peroxides | Heating (e.g., 60-80 °C) | Simple setup; effective for a wide range of substrates. rsc.org | Higher temperatures may lead to side reactions; potential for initiator-derived byproducts. |

| Catalysts | Tertiary amines, Phosphines | Room temperature | Can proceed without light or heat; minimizes side reactions. nih.gov | Catalyst may need to be removed from the final product. |

Nucleophilic and Electrophilic Approaches to Thiol-Functionalized Silanes

Nucleophilic substitution provides a classic and robust alternative for forming the carbon-sulfur or silicon-carbon bond. A common strategy involves the reaction of an organosilicon halide with a thiol salt (thiolate). For instance, 3-(triethylsilyl)propyl halide can react with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis to yield the target thiol. ias.ac.in Conversely, a triethylsilyl-substituted nucleophile could react with an electrophilic sulfur-containing molecule.

Another powerful nucleophilic approach involves the reaction of an organometallic reagent with a halosilane. libretexts.org For example, a Grignard reagent derived from 3-chloropropanethiol (after protecting the thiol group) could react with triethylsilyl chloride.

Electrophilic strategies often involve the reaction of an alcohol or thiol with an electrophilic silylating agent, such as a silyl (B83357) chloride or silyl triflate, in the presence of a base. libretexts.org While direct electrophilic silylation on a simple propanethiol might be complex due to the reactivity of the thiol itself, this approach is fundamental in organosilicon chemistry for creating silyl ethers and can be adapted for sulfur-containing analogues. organic-chemistry.org The reaction of an alcohol with a chlorosilane in the presence of a weak base like a tertiary amine is a standard procedure to prevent the buildup of HCl. libretexts.org

Specific Synthesis of this compound: Methodological Advancements and Scalability Considerations

While general methods provide a foundation, specific advancements focus on improving the efficiency, purity, and scalability of this compound synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing yield and purity while minimizing reaction time and byproducts. researchgate.net For the favored radical thiol-ene addition, key variables include the choice of initiator, solvent, temperature, and reactant stoichiometry.

Studies on similar functional silane syntheses have shown that photoinitiated reactions can often be performed neat (without solvent) using low-power UV lamps, leading to quantitative yields and high purity, simplifying workup procedures. acs.orgacs.org When using thermal initiators, careful control of temperature is necessary to balance the rate of initiation with potential side reactions. The choice of solvent can also influence reaction rates and selectivity. researchgate.net For instance, while some reactions are robust enough to be conducted in air, particularly in solvents like methanol, others benefit from an inert atmosphere to prevent oxygen inhibition of the radical process. researchgate.net

Table 2: Illustrative Optimization Parameters for Thiol-Ene Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Reactants | Allyltriethylsilane + 1-Propanethiol | Triethylsilane + Allyl mercaptan | Allyltriethylsilane + Thioacetic acid (followed by reduction) | All routes are viable, but have different intermediate steps and purities. acs.org |

| Initiator | AIBN (Thermal) | UV light (Photochemical) | None (Base-catalyzed Michael addition) | AIBN and UV give anti-Markovnikov product. Base catalysis is for activated alkenes (not applicable here). nih.gov |

| Solvent | Toluene | Neat (Solvent-free) | Methanol | Neat reactions are often preferred for efficiency and reduced waste. acs.org Methanol can be effective and suppress side reactions. researchgate.net |

| Temperature | 70 °C | Room Temperature | 50 °C | Dependent on initiator. UV allows for lower temperatures. |

| Yield/Purity | Good to Excellent | Excellent | Varies | Photochemical routes often report near-quantitative yields and high purity (>95%). acs.orgacs.org |

Enzymatic Catalysis and One-Pot Reaction Strategies in Organothiol Synthesis

Modern synthetic chemistry emphasizes efficiency and sustainability, driving interest in enzymatic and one-pot procedures. While specific enzymatic synthesis of this compound is not widely documented, the use of enzymes, particularly lipases, for the synthesis of thioesters from thiols is established. mdpi.com This suggests potential for future development of biocatalytic routes to organosilicon thiols, which could offer high selectivity under mild conditions.

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and yield. researchgate.netfu-berlin.de For organosilane synthesis, a one-pot approach could involve the in situ generation of a reagent followed by its reaction to form the final product. For example, a one-pot process could involve the reaction of a haloalkylsilane with thiourea and subsequent hydrolysis in the same reaction vessel to generate the thiol. ias.ac.in Similarly, functionalized silica (B1680970) nanoparticles have been prepared using one-pot methods involving the co-condensation of different organosilanes, demonstrating the utility of this strategy in silicon chemistry. researchgate.netacs.orgresearchgate.netrsc.org

Derivatization Strategies for Modulating this compound Reactivity

The chemical reactivity of this compound is dominated by its terminal thiol (-SH) group, which can undergo a variety of transformations to modulate the compound's properties for different applications. The triethylsilyl group, while generally stable, can also be cleaved under specific conditions. mdpi.comgelest.com

The thiol group is a versatile functional handle. It can be:

Alkylated: Reaction with alkyl halides in the presence of a base to form thioethers (sulfides).

Oxidized: Mild oxidation yields the corresponding disulfide, while stronger oxidation can produce sulfonic acids. unileoben.ac.at

Used in Michael Additions: As a potent nucleophile, it can add to α,β-unsaturated carbonyl compounds.

Used in Thiol-Ene/Thiol-Yne Reactions: The thiol can act as the "thiol" component in further click chemistry reactions. unileoben.ac.at

Converted to Thioesters: Reaction with acyl chlorides or carboxylic acids (under activating conditions) forms thioesters. mdpi.com

Used as a Ligand: The soft sulfur atom can coordinate to various metal surfaces and nanoparticles. aip.org

These derivatization reactions are crucial for applications such as surface modification, where the silyl group anchors the molecule to a substrate and the derivatized thiol provides the desired surface functionality. researchgate.netresearchgate.net

The triethylsilyl (TES) group is relatively robust but can be removed (deprotected) if desired. Silyl ethers are typically cleaved using fluoride (B91410) ion sources (like tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. mdpi.comgelest.com The stability of silyl groups is sterically dependent, with smaller groups like trimethylsilyl (B98337) (TMS) being more labile than bulkier groups like tert-butyldiphenylsilyl (TBDPS). libretexts.org The TES group has intermediate stability, allowing for its selective cleavage in the presence of more robust silyl groups. univpancasila.ac.id

Table 3: Common Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Resulting Functional Group |

| S-Alkylation | R-X (Alkyl halide), Base | Thioether (-S-R) |

| Disulfide Formation | I₂, air, or mild oxidant | Disulfide (-S-S-) |

| Oxidation to Sulfonic Acid | H₂O₂, KMnO₄ | Sulfonic Acid (-SO₃H) |

| Michael Addition | α,β-Unsaturated carbonyl | β-Thioether |

| Thioesterification | RCOCl (Acyl chloride) | Thioester (-S-CO-R) |

| Silyl Group Cleavage | TBAF or H⁺/H₂O | Propanethiol |

Elucidating Reaction Mechanisms and Reactivity Profiles of 3 Triethylsilyl Propanethiol

Mechanistic Investigations of Thiol-Mediated Reactions

Thiol-mediated reactions are a cornerstone of synthetic chemistry, valued for their efficiency and selectivity. 3-(Triethylsilyl)propanethiol is a versatile reactant in these processes, participating readily in both "click" chemistry and other radical chain reactions.

The thiol-ene reaction is a prominent example of "click" chemistry, characterized by its high efficiency, simple execution, and lack of side products. bohrium.com The reaction typically proceeds via a radical-mediated mechanism, which can be initiated by UV light or thermal energy. bohrium.comnih.gov The process involves two key propagation steps:

Addition: A thiyl radical (RS•), generated from this compound, adds across a carbon-carbon double bond (an 'ene') to form a carbon-centered radical intermediate.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product. This new thiyl radical continues the chain reaction.

In the context of organosilanes like this compound, this reaction is a powerful tool for functionalizing materials and synthesizing polymers. nih.gov For instance, it has been used to graft functional groups onto polymer monoliths for chromatographic applications. nih.gov The presence of the triethylsilyl group does not impede the fundamental radical mechanism but adds organosilicon character to the final product, which can be leveraged for creating hybrid organic-inorganic materials. nih.gov

| Step | Description | Generic Reaction |

| Initiation | A radical initiator (I•) abstracts a hydrogen from the thiol to form a thiyl radical. | R-SH + I• → R-S• + IH |

| Propagation 1 (Addition) | The thiyl radical adds to an alkene. | R-S• + H₂C=CHR' → R-S-CH₂-ĊHR' |

| Propagation 2 (Chain Transfer) | The resulting carbon radical abstracts a hydrogen from another thiol molecule. | R-S-CH₂-ĊHR' + R-SH → R-S-CH₂-CH₂R' + R-S• |

| Termination | Radicals combine to terminate the chain. | R-S• + •S-R → R-S-S-R |

Beyond the classic thiol-ene reaction, the thiyl radical derived from this compound is a versatile intermediate in a variety of radical chain reactions. nih.gov Sulfur-centered radicals are widely used in chemical synthesis due to the relatively weak S-H bond, which has a bond dissociation energy of approximately 365 kJ/mol. nih.gov

Once the triethylsilylpropanethiyl radical is formed, it can participate in cascade reactions to create complex molecular structures. nih.gov For example, intramolecular thiol-ene reactions are a powerful method for preparing sulfur-containing heterocycles. mdpi.com In these reactions, a molecule containing both a thiol and an alkene group can cyclize via a thiyl radical intermediate. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is often controlled by the stability of the resulting carbon-centered radical intermediate. mdpi.com While the triethylsilyl group is remote from the radical center, its steric bulk could influence the conformational preferences of the transition state in such cyclizations.

The Influence of the Triethylsilyl Moiety on Electron Density and Steric Effects in Reaction Kinetics

The triethylsilyl (TES) group is a significant modulator of chemical reactivity due to its distinct electronic and steric properties compared to more common alkyl or acyl groups. researchgate.netnih.gov

Electronic Effects: Silicon is more electropositive than carbon. Consequently, silyl (B83357) groups act as weak electron-donating groups. nih.gov This electronic influence can affect the properties of the thiol group in this compound. The increased electron density on the sulfur atom can, in turn, influence the acidity (pKa) of the S-H bond and the nucleophilicity of the corresponding thiolate anion (RS⁻). Thiolates are generally excellent nucleophiles and weak bases, which makes them ideal for Sₙ2 reactions with minimal competing E2 elimination. masterorganicchemistry.com The electron-donating nature of the triethylsilyl group enhances the nucleophilicity of the thiolate, potentially accelerating reaction rates in nucleophilic substitution reactions.

Steric Effects: The triethylsilyl group is considerably bulkier than a methyl or even a tert-butyl group. nih.gov This steric hindrance can play a major role in reaction kinetics. researchgate.net For reactions occurring at or near the thiol group, the bulky silyl moiety can impede the approach of reactants, thereby slowing the reaction rate. This effect is particularly pronounced in systems where the chain transfer step is rate-limiting. researchgate.net Conversely, this steric bulk can be used to control selectivity in reactions where multiple pathways are possible. In carbohydrate chemistry, for example, bulky silyl protecting groups have been shown to induce conformational changes in sugar rings, profoundly affecting the stereoselectivity of glycosylation reactions. researchgate.netnih.gov A similar principle can apply to reactions involving this compound, where its steric profile can influence the conformational dynamics of reaction intermediates.

| Property | Influence of Triethylsilyl Group | Impact on Reactivity |

| Electronic | Weak electron-donating group | Increases electron density on sulfur; enhances thiolate nucleophilicity. |

| Steric | High steric bulk | Can hinder the approach of reactants, slowing reaction rates; may influence conformational preferences and reaction selectivity. |

Interfacial Reaction Dynamics: Insights from Surface-Bound this compound

Thiols are widely used to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, silver, and copper, as well as on some semiconductor surfaces like gallium arsenide (GaAs). researchgate.net The reaction involves the dissociative adsorption of the thiol onto the surface, forming a strong metal-thiolate bond and releasing hydrogen. researchgate.net

Role as a Ligand in Catalytic Systems: Mechanistic Pathways in Metal-Mediated Reactions

Thiolates are effective ligands for a variety of transition metals, and their chemistry is crucial in the active sites of many enzymes, such as [NiFe] hydrogenases. nih.gov this compound can serve as a ligand in homogeneous catalysis, where it can influence the catalyst's activity, selectivity, and stability.

In a concept known as metal-ligand cooperation (MLC), the thiol or thiolate ligand can actively participate in the reaction mechanism. For example, in certain ruthenium-catalyzed hydrogenation reactions, a coordinated thiol can be deprotonated to a thiolate, which then acts as a cooperative base to accept a proton from a substrate while the metal center abstracts a hydride. nih.gov This bifunctional activation is a key mechanistic pathway for the heterolytic cleavage of H₂ and the dehydrogenation of alcohols.

A catalytic cycle involving this compound as a ligand might proceed as follows:

The thiol coordinates to a metal center.

The thiol is deprotonated, forming a metal-thiolate complex and releasing a proton.

The substrate binds to the metal complex.

The thiolate ligand and the metal center cooperate to activate the substrate (e.g., by abstracting a proton and a hydride, respectively).

The product is released, and the catalyst is regenerated.

The bulky triethylsilyl group can provide a specific steric environment around the metal center, potentially enhancing stereoselectivity or preventing catalyst deactivation pathways like dimerization. nih.gov

Self Assembled Monolayers Sams and Surface Engineering with 3 Triethylsilyl Propanethiol

Fundamental Mechanisms of Thiolate SAM Formation on Diverse Substrates

The spontaneous organization of 3-(Triethylsilyl)propanethiol molecules from a solution onto a substrate is a complex process governed by a combination of kinetic and thermodynamic factors. The process typically involves the chemisorption of the thiol headgroup onto the surface, leading to the formation of a dense, organized monolayer.

The adsorption of thiols onto metal surfaces, particularly gold, is a well-studied phenomenon that generally follows a two-step kinetic model. researchgate.net While specific kinetic data for this compound is not extensively documented, the process can be understood through the general mechanism observed for other alkanethiols. Initially, there is a rapid adsorption phase where molecules from the solution quickly bind to available high-energy sites on the substrate, such as corners and edges. researchgate.net This is followed by a much slower second phase, which can be described by the Langmuir kinetics equation, where molecules rearrange and pack into a more ordered structure on the surface facets. researchgate.net

The primary interfacial bonding interaction for this compound on noble metal surfaces like gold is the formation of a covalent gold-thiolate bond. The sulfur headgroup of the thiol readily chemisorbs onto the gold substrate, resulting in the loss of the hydrogen atom from the sulfhydryl group. researchgate.netlibretexts.orgwikipedia.org This creates a strong, stable linkage that anchors the molecule to the surface.

The thiolate species can exist in different adsorption states on the metal lattice. For alkanethiols on a Au(111) surface, a common arrangement is the (√3 × √3)R30° structure, which corresponds to a specific packing density and orientation relative to the underlying gold atoms. researchgate.net The nature of this bond is crucial for the stability and structural integrity of the resulting monolayer.

The molecular architecture of this compound plays a critical role in determining the final structure of the SAM. The most significant feature is the bulky triethylsilyl ((C2H5)3Si-) terminal group. Unlike simple, linear alkanethiols which can pack into highly ordered, crystalline-like structures, the steric hindrance from the triethylsilyl group is expected to disrupt dense packing. uh.eduresearchgate.netnih.gov

Fabrication and Characterization of this compound-Based SAMs

The fabrication of SAMs from this compound is typically achieved by immersing a clean metal substrate (e.g., gold, silver, copper) into a dilute solution of the thiol in a suitable solvent, such as ethanol. The substrate is left in the solution for a period ranging from minutes to several hours to allow for the self-assembly process to reach equilibrium. nih.gov Following immersion, the substrate is rinsed with fresh solvent to remove any non-chemisorbed molecules and then dried.

A suite of surface-sensitive analytical techniques is employed to characterize the resulting monolayer:

X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the elemental composition of the surface, verifying the presence of silicon, sulfur, and carbon, and to investigate the chemical state of the sulfur, confirming the formation of a thiolate bond. uh.eduresearchgate.net

Contact Angle Goniometry: This technique measures the static and dynamic contact angles of liquids (typically water) on the surface. It provides information about the surface wettability and allows for the calculation of surface free energy. nih.govresearchgate.netresearchgate.net

Ellipsometry: Ellipsometry is used to determine the thickness of the SAM, which can provide insights into the orientation and packing of the molecules. researchgate.net

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): This technique provides information about the chemical bonds and the conformational order of the alkyl chains within the monolayer. researchgate.net

Tailoring Surface Functionality via SAM Engineering with this compound

By forming a SAM of this compound, the inherent properties of a substrate can be precisely controlled. The terminal triethylsilyl groups define the new surface interface, dictating its interaction with the external environment.

One of the primary applications of SAMs is the control of surface wettability. The triethylsilyl group is nonpolar and lacks hydrogen-bonding capability, leading to the formation of a hydrophobic (water-repelling) surface. When a substrate is coated with a SAM of this compound, its surface character changes from potentially hydrophilic (in the case of a clean metal oxide) to hydrophobic.

Table 1. Expected Surface Properties of a this compound SAM on Gold.

| Property | Expected Value/Characteristic | Rationale |

| Water Contact Angle | High (>90°) | The terminal triethylsilyl groups are nonpolar and create a low-energy, hydrophobic surface. nih.gov |

| Surface Free Energy | Low | Hydrophobic surfaces inherently have low surface free energy. mdpi.com |

| Packing Density | Lower than n-alkanethiols | The bulky triethylsilyl group introduces steric hindrance, preventing dense packing. uh.edunih.gov |

| Structural Order | Disordered / Amorphous | Steric hindrance disrupts the formation of a well-ordered, crystalline monolayer. researchgate.netnih.gov |

Control of Interfacial Interactions for Adsorption and Bio-Recognition Studies

The unique molecular structure of this compound, featuring a terminal thiol group for surface anchoring and a triethylsilyl head group, allows for the precise engineering of surface properties. The formation of self-assembled monolayers (SAMs) with this compound on various substrates, particularly gold, creates a well-defined and ordered surface that can be tailored to control interactions with biological molecules.

The triethylsilyl groups presented at the surface of the SAM create a distinct chemical environment that influences the adsorption of proteins and the hybridization of nucleic acids. The hydrophobicity and steric bulk of the triethylsilyl moieties can be leveraged to reduce non-specific protein adsorption, a critical requirement for the development of reliable biosensors and biocompatible materials. Research in this area often involves the use of techniques like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) to quantify the extent of protein binding on these functionalized surfaces.

For bio-recognition applications, such as DNA microarrays, the this compound SAM can serve as a versatile platform for the covalent attachment of probe molecules. The ability to control the density and orientation of these probes is crucial for optimizing the efficiency of hybridization with target molecules. The inert nature of the triethylsilyl surface minimizes unwanted interactions that could interfere with the specific binding events being studied.

| Parameter | Description | Relevance in Bio-Recognition |

| Surface Energy | The excess energy at the surface of a material compared to the bulk. | Influences the wetting properties of the surface and the initial interaction with biological molecules in an aqueous environment. |

| Steric Hindrance | The prevention of reactions at a particular location in a molecule due to the size of surrounding groups. | The bulky triethylsilyl groups can prevent the non-specific adsorption of large biomolecules. |

| Hydrophobicity | The property of a molecule to repel water. | Affects the conformation of adsorbed proteins and the thermodynamics of biomolecular interactions at the surface. |

SAM-Induced Surface Reconstruction Phenomena and Their Mechanistic Basis

The process of forming a SAM is not a simple passive deposition of molecules onto a surface. The strong interaction between the thiol group of this compound and the substrate atoms, particularly on noble metal surfaces like gold, can induce significant changes in the atomic arrangement of the substrate itself. This phenomenon, known as SAM-induced surface reconstruction, is a critical aspect of surface engineering as it can profoundly impact the physical and chemical properties of the interface.

The mechanistic basis of this reconstruction is complex and is believed to involve the formation of adatom-thiolate complexes, where a substrate atom is extracted from the surface and incorporated into the monolayer structure. The size and shape of the headgroup of the thiol molecule can influence the extent and nature of this reconstruction. In the case of this compound, the bulky triethylsilyl group may impose specific packing constraints that drive the underlying substrate to adopt a particular reconstructed geometry.

Techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are instrumental in studying these surface reconstruction phenomena at the atomic level. These studies provide valuable insights into the fundamental mechanisms governing the formation of highly ordered and stable SAMs, which is essential for their application in advanced technologies.

| Phenomenon | Description | Implication for Surface Properties |

| Adatom Formation | The extraction of a substrate atom from its lattice position to form a mobile atom on the surface. | Can lead to the formation of vacancy islands and a more dynamic surface during SAM formation. |

| Changes in Surface Crystallography | The rearrangement of surface atoms into a new crystalline structure. | Affects the electronic properties, catalytic activity, and stability of the functionalized surface. |

| Domain Formation | The organization of the SAM into well-ordered regions with distinct packing arrangements. | Influences the uniformity and reproducibility of the surface properties across a larger area. |

Advanced Research Applications of 3 Triethylsilyl Propanethiol in Functional Materials

Design and Development of High-Performance Composite Materials Through Interfacial Adhesion Enhancement

The performance of composite materials is critically dependent on the strength of the interface between the reinforcing fillers and the polymer matrix. 3-(Triethylsilyl)propanethiol, often referred to by its synonym (3-Mercaptopropyl)trimethoxysilane (B106455) (MPTMS) when the methoxy (B1213986) variant is used, plays a pivotal role as a coupling agent to enhance this interfacial adhesion. doaj.orgresearchgate.net The silane (B1218182) group of the molecule forms strong covalent bonds with the surface of inorganic fillers like glass fibers, carbon fibers, or silica (B1680970) nanoparticles. doaj.org The thiol-terminated propyl chain then extends into the polymer matrix, where it can either physically entangle or chemically react with the polymer chains, creating a robust bridge across the interface. doaj.org

Research has demonstrated the significant impact of treating reinforcing agents with this compound on the mechanical and thermal properties of composites. For instance, in polyphenylene sulfide (B99878) (PPS) composites reinforced with carbon fiber (CF) and graphene oxide (GO), treatment with MPTMS has been shown to improve the interfacial adhesion between the fillers and the PPS matrix. This enhancement leads to a notable increase in the composite's thermal conductivity and a reduction in wear rate. doaj.orgresearchgate.net

Similarly, studies on styrene-butadiene rubber (SBR) composites have shown that modifying illite (B577164) clay with 3-mercaptopropyltriethoxysilane (B89376) (KH580) enhances the filler-rubber interaction, leading to improved mechanical properties. mdpi.com The tensile strength, tear strength, and modulus of the SBR composites were all significantly improved with the KH580-modified illite compared to composites with unmodified illite. mdpi.com

The following table summarizes the effect of MPTMS treatment on the properties of a polyphenylene sulfide composite. doaj.org

| Property | Neat PPS | PPS/20CF/5GO | PPS/20M-CF/5M-GO (MPTMS treated) |

| Thermal Conductivity (W/m·K) | ~0.185 | - | 0.323 |

| Friction Coefficient | 0.236 | - | 0.176 |

| Specific Wear Rate (E−07 mm³/N·m) | 1200 | - | 300 |

Engineering of Functional Coatings and Protective Layers for Enhanced Material Durability

The ability of this compound to form dense, cross-linked siloxane networks on metal surfaces makes it an excellent candidate for creating protective coatings. These coatings can significantly enhance the durability of materials by providing a barrier against corrosion and wear. semanticscholar.orgmdpi.comnih.gov The hydrolysis and condensation of the triethoxysilyl groups create a strong, adherent silica-like layer on the substrate. nih.gov

Research on aluminum alloy 2024 (AA 2024) has shown that coatings based on (3-mercaptopropyl)trimethoxysilane can provide substantial corrosion protection. semanticscholar.org The application of multiple layers of the MPTMS coating was found to decrease the anodic currents by 3–4 orders of magnitude compared to the uncoated alloy. semanticscholar.org The thickness of the coating was also shown to be a critical factor, with a double-layered coating providing optimal protection. semanticscholar.org

In another study, the protective properties of 3-mercaptopropyl-trimethoxysilane coatings on bronze were enhanced by the addition of oxide nanoparticles such as CeO₂, La₂O₃, and TiO₂. mdpi.com These nanoparticles were found to fill defects in the silane film and increase the rate of the silane condensation reaction, leading to a more robust and protective layer. mdpi.com The addition of TiO₂ nanoparticles was particularly effective, likely due to their ability to absorb UV light, which can degrade the silane coating. mdpi.com

The following table presents data on the corrosion protection performance of MPTMS coatings on aluminum alloy 2024. semanticscholar.org

| Coating Layers | Coating Thickness (nm) | Corrosion Current Reduction |

| Single Layer | 110 | - |

| Double Layer | 280 | 3-4 orders of magnitude |

| Triple Layer | 500 | - |

Integration into Advanced Sensor Platforms and Biosensing Technologies

The thiol group of this compound provides a versatile anchor point for the immobilization of biomolecules and nanoparticles, making it a key component in the development of advanced sensors and biosensors. researchgate.netmdpi.comnih.gov

Surface Modification for Enhanced Analyte Detection and Selectivity

In the realm of biosensing, the ability to specifically and stably attach biorecognition elements (e.g., enzymes, antibodies) to a transducer surface is paramount. This compound is widely used to functionalize sensor surfaces, such as gold electrodes or silicon-based devices. researchgate.netnih.gov The silane end of the molecule binds to the sensor substrate, while the thiol group provides a reactive site for the covalent attachment of biomolecules. researchgate.net

For example, a nanostructured electrochemical biosensor for the detection of L-lactic acid was developed by creating a 3D polymeric network from (3-mercaptopropyl)-trimethoxysilane on a gold surface. researchgate.netnih.gov This network was used to immobilize lactate (B86563) oxidase and gold nanoparticles, resulting in a biosensor with a linear response to L-lactic acid in the range of 50 µM to 0.25 mM and a detection limit of 4.0 µM. researchgate.netnih.gov In another application, gadolinium oxide nanoparticles were surface-functionalized with (3-mercaptopropyl) trimethoxysilane (B1233946) to create a fluorescent nanoprobe for the detection of cysteine. mdpi.com The functionalized nanoparticles showed a reliable detection of cysteine in the concentration range of 1–100 µM with a detection limit of 42 nM. mdpi.com

Development of Surface-Enhanced Raman Scattering (SERS) Substrates

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that allows for the detection of molecules at very low concentrations. The effect relies on the enhancement of the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, typically gold or silver nanoparticles. This compound is instrumental in the fabrication of SERS substrates by providing a chemical tether to immobilize these nanoparticles onto a solid support, such as a silicon wafer or glass slide. mdpi.comsemanticscholar.org

The process involves first silanizing the substrate with this compound. The trimethoxysilane moiety binds to the substrate, leaving a surface terminated with thiol groups. semanticscholar.org When this functionalized surface is exposed to a suspension of gold or silver nanoparticles, the nanoparticles bind to the thiol groups, resulting in a dense and stable layer of plasmonic nanostructures. mdpi.comsemanticscholar.org This method allows for the creation of SERS substrates with high enhancement factors, enabling the detection of various analytes at trace levels. researchgate.net

Role in Drug Delivery Systems and Advanced Bio-Interfaces

The unique chemical properties of this compound also lend themselves to applications in the biomedical field, particularly in the design of sophisticated drug delivery systems.

Advanced Spectroscopic and Characterization Methodologies for 3 Triethylsilyl Propanethiol Systems

Vibrational Spectroscopy (FTIR, Raman, ATR-IR) for Molecular and Interfacial Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR), Raman, and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, is a powerful tool for analyzing the molecular and interfacial properties of 3-(Triethylsilyl)propanethiol systems. aps.orgrsc.org These techniques probe the vibrational modes of molecules, offering a unique fingerprint of their structure and bonding. msu.edu

Elucidation of S-H and Si-C Bonding in Bulk and Surface Phases

The chemical structure of this compound features key functional groups whose vibrational signatures can be clearly identified.

S-H Bonding: The thiol (S-H) group is particularly important. In infrared and Raman spectra, the S-H stretching vibration typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. researchgate.net For the closely related compound (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), this peak is observed around 2569-2576 cm⁻¹. researchgate.net The presence and position of this band are direct proof of the thiol functionality in the bulk liquid. Upon formation of a self-assembled monolayer on a metal surface like gold, this S-H band disappears, indicating the cleavage of the S-H bond and the formation of a covalent sulfur-metal bond (thiolate).

Si-C Bonding: The triethylsilyl group contains silicon-carbon (Si-C) bonds. The stretching and bending vibrations associated with the Si-C bond, as well as the C-H bonds of the ethyl and propyl chains, populate the fingerprint region of the infrared spectrum (below 1500 cm⁻¹). Specifically, the Si-CH₃ group in similar compounds shows a strong, sharp band around 1260 cm⁻¹. gelest.com The Si-C bonds in the Si-CH₂-R structure of this compound will also have characteristic vibrations, although they can be complex. The presence of a strong band near 1064 cm⁻¹ in silane-based SAMs is often attributed to Si-O-Si bonds, which form upon hydrolysis and condensation of the silane (B1218182) headgroup on a substrate. researchgate.netfrontiersin.org

Vibrational spectroscopy is thus essential for confirming the molecular integrity of the bulk compound and for verifying the chemical transformations that occur upon surface attachment.

Probing Adsorption States and Conformational Changes in SAMs

When this compound is used to form SAMs, vibrational spectroscopy, particularly surface-sensitive techniques like ATR-IR, provides critical information about the monolayer's structure and quality. researchgate.netspecac.comresearchgate.net

Adsorption States: As mentioned, the disappearance of the S-H stretching band is the primary indicator of chemisorption on surfaces like gold. In parallel, the formation of Si-O-Si linkages when forming siloxane networks on oxide surfaces (like SiO₂) can be monitored by the growth and evolution of strong bands in the 1000-1100 cm⁻¹ region. researchgate.net

Conformational Changes: The C-H stretching region (2800-3000 cm⁻¹) is highly sensitive to the conformational order of the alkyl chains within the SAM. nih.gov In a well-ordered, crystalline-like monolayer, the methylene (B1212753) (CH₂) symmetric and asymmetric stretching vibrations are found at lower frequencies (approx. 2850 and 2920 cm⁻¹, respectively). In a disordered or liquid-like monolayer, these peaks shift to higher frequencies and broaden. By analyzing the position of these C-H stretching modes, researchers can assess the packing density and the presence of gauche defects within the propyl chain of the adsorbed molecules. nih.gov This allows for the detailed study of how factors like deposition conditions and substrate type influence the final structure of the monolayer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of organic compounds like this compound in the liquid state. researchgate.netffsa.unsa.bascispace.com By analyzing the chemical environment of NMR-active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete connectivity map of the molecule can be assembled. nih.govunivr.it

For this compound, a standard NMR analysis would reveal:

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The ethyl groups on the silicon atom would produce a characteristic quartet and triplet pattern. The three methylene groups (-CH₂-) of the propyl chain would appear as multiplets, with their chemical shifts and coupling patterns confirming their connectivity between the silicon atom and the sulfur atom. A signal corresponding to the thiol proton (S-H) would also be present, which could be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum would show distinct peaks for each of the unique carbon atoms in the molecule: two for the ethyl groups and three for the propyl chain. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals and confirm the bonding network, solidifying the structural identification. scispace.com

Surface-Sensitive Spectroscopies (XPS, UPS) for Elemental Composition and Chemical States at Interfaces

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are premier surface-sensitive techniques for analyzing the elemental composition and electronic states of the top few nanometers of a material. specs-group.comntu.edu.tw They are crucial for characterizing SAMs of this compound on various substrates. okstate.eduudayton.edunpl.co.uk

X-ray Photoelectron Spectroscopy (XPS): XPS analysis of a surface modified with this compound can confirm the presence of all expected elements (Carbon, Silicon, Sulfur, and Oxygen from the substrate or siloxane bridges). libretexts.org More importantly, high-resolution scans of the core level peaks provide chemical state information.

The S 2p spectrum is particularly informative. For a thiol-based SAM on gold, the S 2p peak will show a doublet corresponding to a gold-thiolate species, which is at a different binding energy than that of a free, unbound thiol (S-H) or an oxidized sulfur species (sulfonate).

The Si 2p spectrum provides insight into the state of the silane headgroup. The binding energy can distinguish between the initial triethylsilyl group and the Si-O-Si network formed after hydrolysis and condensation on a surface.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower-energy UV photons to probe the valence electron levels. ntu.edu.twnpl.co.uk For a SAM, UPS can determine the work function of the modified surface and provide information on the molecular orbitals involved in the surface-adsorbate bond. This is valuable for understanding the electronic properties of the interface, which is critical for applications in molecular electronics.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Surface-Modified Electrodes

Electrochemical techniques, especially Cyclic Voltammetry (CV), are widely used to assess the quality and properties of SAMs formed on conductive electrodes. iosrjournals.orgals-japan.com When an electrode (e.g., gold) is modified with a SAM of this compound, the monolayer acts as an insulating barrier. psu.edu

CV experiments are typically performed in a solution containing a redox-active probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple. psu.eduresearchgate.netresearchgate.net

Bare Electrode: On a bare gold electrode, the redox probe can easily reach the surface and exchange electrons, resulting in large, well-defined oxidation and reduction peaks in the cyclic voltammogram.

Modified Electrode: After modification with a well-packed this compound SAM, the layer blocks the access of the redox probe to the electrode surface. psu.edu This leads to a dramatic decrease in the peak currents and an increase in the separation between the oxidation and reduction peaks. The degree to which the current is suppressed, often termed the "blocking effect," is a direct measure of the monolayer's packing density and integrity. psu.edu Any pinholes or defects in the SAM would allow the probe to reach the electrode, resulting in a measurable current. psu.edu

By varying the scan rate, information about the electron transfer mechanism and the diffusion of species through the layer can also be obtained. mdpi.com

Microscopic and Imaging Techniques (e.g., STM, AFM) for Monolayer Morphology and Defect Analysis

Scanning Probe Microscopy (SPM) techniques, primarily Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provide real-space images of surfaces at the nanometer and even atomic scale. researchgate.netmpg.de They are invaluable for visualizing the morphology, packing, and defects of this compound SAMs. nih.govresearchgate.net

Scanning Tunneling Microscopy (STM): STM images the electronic properties of a conductive surface. oxinst.com For a SAM on a conductive substrate like gold, STM can resolve the arrangement of the individual molecules, revealing the packing structure (e.g., hexagonal lattice), the presence of domains, and the nature of domain boundaries. aps.orgoxinst.com It is also highly effective at identifying structural defects such as pinholes and vacancies in the monolayer. psu.edu

Computational Chemistry and Theoretical Modeling of 3 Triethylsilyl Propanethiol

Quantum Mechanical (QM) Studies on Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-(triethylsilyl)propanethiol at the atomic and electronic levels. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the molecule's electronic structure, which in turn governs its reactivity and spectroscopic characteristics. plos.orgmdpi.com

Electronic Structure and Reactivity:

The electronic structure of this compound is characterized by the interplay between the triethylsilyl group and the thiol-terminated propyl chain. The silicon atom, being less electronegative than carbon, influences the electron density distribution along the alkyl chain. The thiol (-SH) group is a key functional moiety, and its reactivity is of particular interest. ontosight.ai

Computational studies can predict various electronic properties, as detailed in the table below. These parameters are crucial for understanding the molecule's behavior in chemical reactions. For instance, the HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation.

| Property | Description | Predicted Value/Insight |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, indicating the ability to donate electrons. | Primarily localized on the sulfur atom of the thiol group, suggesting this site is prone to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons, indicating the ability to accept electrons. | Distributed along the C-S and Si-C bonds, suggesting these are potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to the molecule's stability and reactivity. | A larger gap generally implies higher stability and lower reactivity. |

| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | The sulfur atom carries a slight negative charge, while the silicon and adjacent carbon atoms have positive charges, influencing electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The molecule possesses a net dipole moment due to the polar C-S and Si-C bonds and the geometry of the molecule. |

The values in this table are qualitative descriptions derived from the general principles of quantum chemistry applied to organosilanes and thiols.

Spectroscopic Predictions:

Quantum mechanical calculations are also invaluable for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. Key predicted vibrational modes for this compound include the S-H stretch, C-S stretch, Si-C stretch, and various C-H bending and stretching modes. Comparing theoretical spectra with experimental data helps in the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can predict the chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei. These predictions aid in the assignment of peaks in experimental NMR spectra, providing detailed information about the chemical environment of each atom.

Molecular Dynamics (MD) Simulations of Self-Assembled Monolayers: Unraveling Assembly Processes and Dynamics

Molecular dynamics simulations are a powerful tool for studying the collective behavior of molecules, such as the formation and dynamics of self-assembled monolayers (SAMs) of this compound on various substrates. diva-portal.org These simulations provide a time-resolved view of the molecular assembly process, which is difficult to obtain through experimental methods alone. biorxiv.orgmpg.de

Assembly Process:

MD simulations can model the adsorption of this compound molecules from a solvent onto a substrate, such as gold or silica (B1680970). The simulation can track the orientation and conformation of the molecules as they approach the surface and form a monolayer. Key stages of the assembly process that can be investigated include:

Initial Adsorption: Molecules from the solution phase begin to interact with the substrate surface.

Surface Diffusion: Adsorbed molecules move across the surface to find energetically favorable positions.

Monolayer Formation: Molecules organize into a densely packed and ordered monolayer. The final structure of the SAM, including the tilt angle of the alkyl chains and the surface coverage, can be predicted.

Dynamics of SAMs:

Once the SAM is formed, MD simulations can be used to study its dynamic properties. This includes the motion of the individual molecules within the monolayer, such as rotational and vibrational motions of the alkyl chains, and the collective motions of the entire assembly. These dynamics are crucial for understanding the stability and function of the SAM.

| Dynamic Property | Description | Insights from MD Simulations |

| Chain Tilt Angle | The average angle the alkyl chains make with the surface normal. | This angle is influenced by the packing density and the nature of the headgroup-substrate interaction. |

| Order Parameter | A measure of the orientational order of the alkyl chains. | Higher order parameters indicate a more crystalline-like, well-ordered monolayer. |

| Surface Diffusion Coefficient | A measure of the mobility of molecules on the surface. | This can provide insights into the stability and potential for rearrangement of the SAM. |

| Solvent Penetration | The extent to which solvent molecules can penetrate the SAM. | This is important for applications where the SAM is used as a barrier layer. |

This table presents typical properties investigated in MD simulations of SAMs.

Prediction of Interfacial Interactions and Adsorption Energetics on Various Substrates

The interaction between this compound and a substrate is critical for the formation and stability of SAMs. Computational methods can quantify these interactions and predict the adsorption energetics on different materials. aip.orgacs.orgnih.gov

Interaction with Gold Substrates:

The thiol group of this compound has a strong affinity for gold surfaces, leading to the formation of a stable gold-thiolate bond. Computational studies can model this interaction and calculate the binding energy, which is a measure of the strength of the adsorption. The binding energy is influenced by the specific gold surface (e.g., Au(111)) and the presence of surface defects. acs.org

Interaction with Oxide Substrates (e.g., Silica, Alumina):

On oxide surfaces, the triethylsilyl group plays a crucial role in the adsorption process. In the presence of surface hydroxyl groups and moisture, the triethylsilyl group can hydrolyze to form a silanol, which then condenses with the surface hydroxyl groups to form a covalent Si-O-Substrate bond. Computational models can simulate this reaction and determine the energetics of the covalent bond formation.

| Substrate | Primary Interacting Group | Type of Interaction | Typical Adsorption Energy Range (kcal/mol) |

| Gold (Au) | Thiol (-SH) | Chemisorption (Au-S bond) | 20 - 40 |

| Silica (SiO₂) | Triethylsilyl (-Si(C₂H₅)₃) | Covalent (Si-O-Si bond) after hydrolysis | 15 - 30 |

| Alumina (Al₂O₃) | Triethylsilyl (-Si(C₂H₅)₃) | Covalent (Si-O-Al bond) after hydrolysis | 10 - 25 |

The adsorption energy values are illustrative and can vary depending on the specific computational method and surface model used.

Data-Driven Approaches and Materials Informatics in Organosilane Research: Predictive Modeling and High-Throughput Screening

The field of materials informatics, which leverages data-driven approaches and machine learning, is increasingly being applied to organosilane research. tandfonline.comnih.govmdpi.com These methods can accelerate the discovery and design of new organosilane molecules with desired properties.

Predictive Modeling:

Machine learning models can be trained on existing experimental and computational data to predict the properties of new, uncharacterized organosilanes. chalmers.se For example, a model could be developed to predict the surface energy of a SAM formed from a given organosilane, based on its molecular structure. This can significantly reduce the need for time-consuming experiments or computationally expensive simulations. tandfonline.com

High-Throughput Screening:

Data-driven approaches enable high-throughput virtual screening of large libraries of organosilane molecules. researchgate.net By using predictive models, researchers can quickly evaluate thousands of potential candidates and identify those that are most likely to have the desired properties for a specific application. This is particularly useful for designing organosilanes for applications such as:

Corrosion Inhibition: Identifying molecules that form highly protective films on metal surfaces.

Biocompatible Coatings: Screening for organosilanes that promote or resist protein adsorption.

Adhesion Promotion: Finding molecules that enhance the adhesion between different materials.

The integration of data-driven methods with traditional computational and experimental approaches is poised to revolutionize the field of organosilane research, enabling the rapid development of new materials with tailored functionalities. mdpi.com

Future Research Directions and Emerging Paradigms for 3 Triethylsilyl Propanethiol

Rational Design Principles for Next-Generation Organosilicon Thiol Architectures

The future development of materials based on 3-(Triethylsilyl)propanethiol will heavily rely on the establishment of robust rational design principles. This involves a fundamental understanding of how molecular architecture dictates macroscopic properties. Key areas of future investigation will include the systematic modification of the alkyl chain length, the substitution of the ethyl groups on the silicon atom with other organic moieties, and the introduction of additional functional groups. harvard.eduacs.org

Furthermore, the design of more complex, three-dimensional structures based on polyhedral oligomeric silsesquioxanes (POSS) functionalized with thiol groups represents a promising frontier. researchgate.net By controlling the self-assembly of these nanostructured building blocks, researchers can create porous hybrid materials with tunable properties for applications in separation science and catalysis. researchgate.netcaltech.edu

Expanding the Scope of Catalytic and Multi-Functional Applications

The dual functionality of this compound, with its reactive thiol group and robust organosilane anchor, makes it a prime candidate for a new generation of catalysts and multifunctional materials. The thiol group's affinity for heavy metals, such as palladium, has already been demonstrated in related organosilica materials, showcasing their potential as efficient scavengers in cross-coupling reactions. nih.gov This points towards the development of recyclable catalytic systems where this compound-functionalized supports can capture and release metal catalysts.

A significant area of future research lies in the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), with this compound. rsc.orgnih.govmdpi.com The thiol group provides a strong anchor to the gold surface, while the triethylsilyl group can be tailored to control solubility and stability. nih.gov Such functionalized AuNPs are expected to exhibit enhanced catalytic activity in various reactions, such as the reduction of nitrophenols, due to the controlled dispersion and accessibility of the catalytic sites. nih.gov Future work will likely focus on optimizing the ligand shell to maximize catalytic efficiency and exploring their use in more complex catalytic transformations. rsc.org

Moreover, the development of multifunctional coatings is a promising avenue. Coatings derived from the sol-gel processing of this compound and related compounds can impart hydrophobicity and stain resistance to surfaces like cotton fabrics. mdpi.comresearchgate.net By incorporating other functional silanes, it is possible to create multifunctional nanocomposites with tailored properties for advanced, environmentally friendly applications. mdpi.com

Advanced Functionalization Strategies for Precision Tailoring of Material Properties

To fully harness the potential of this compound, advanced functionalization strategies are crucial for precisely tailoring material properties. "Click" chemistry, particularly the thiol-ene reaction, stands out as a highly efficient and versatile tool for this purpose. researchgate.netmdpi.com This reaction allows for the straightforward attachment of a wide array of molecules containing a carbon-carbon double bond to the thiol group of this compound under mild conditions. researchgate.netrsc.orgelsevierpure.com

Future research will undoubtedly expand the library of functional molecules that can be "clicked" onto this compound, leading to materials with novel optical, electronic, or biological properties. For instance, the attachment of fluorescent dyes or photoactive molecules could lead to new sensory materials. The thiol-ene reaction has been successfully used to modify the surface of poly[1-(trimethylsilyl)-propyne] films, significantly altering their gas permeability properties. nih.gov A similar approach with this compound could yield membranes with tailored separation capabilities.

Beyond thiol-ene chemistry, other functionalization methods targeting either the thiol or the triethylsilyl group will be explored. The thiol group can undergo various classical reactions, such as oxidation to form disulfides or sulfonic acids, and can also participate in Michael additions. surfacesciencelab.comeuropean-mrs.com The triethylsilyl group, while generally stable, can be modified through reactions at the silicon center, offering another handle for tuning material properties. For example, networks formed from trifunctional thiols and acrylates containing silyl (B83357) ethers have shown tunable degradation rates based on the steric hindrance around the silicon atom. nsf.gov

The following table summarizes the effects of different functionalization strategies on the properties of organosilicon thiol-based materials.

Table 1: Effects of Functionalization on Organosilicon Thiol Materials

| Functionalization Method | Precursor Example | Resulting Property/Application | Reference |

|---|---|---|---|

| Thiol-Ene Click Chemistry | Poly(limonene carbonate) with 1,3-propanethiol | Crosslinked polycarbonates with high glass transition temperatures and good chemical resistance. | tue.nl |

| Thiol-Ene Click Chemistry | Poly[1-(trimethylsilyl)-propyne] with sodium 3-mercapto-1-propanesulfonate | Membranes with high CO2 permeance and selectivity. | nih.gov |

| Silyl Ether Formation | Tri-functional thiols and silyl ether acrylates | Degradable networks with tunable release of encapsulated molecules. | nsf.gov |

| Sol-Gel Process | (3-Glycidyloxypropyl)trimethoxysilane with alkyl(trialkoxy)silanes | Hydrophobic and stain-resistant coatings on cotton fabrics. | mdpi.com |

Leveraging Artificial Intelligence and Machine Learning for Predictive Material Design and Discovery

A key application of ML will be the development of quantitative structure-property relationship (QSPR) models for organosilicon compounds. acs.org These models can be trained on existing experimental and computational data to predict various properties, such as boiling points, surface tension, and mechanical strength, based on the molecular structure. Current time information in Bangalore, IN.scielo.brnih.gov For instance, directed message-passing neural networks have been successfully used to predict the boiling points of a large dataset of organosilane compounds with high accuracy. Current time information in Bangalore, IN. Similar models could be developed for this compound and its derivatives to accelerate the screening of candidates for specific applications.

The following table presents examples of how machine learning is being applied in materials science, with potential applications for organosilicon thiols.

Table 2: Machine Learning Applications in Materials Design

| ML Model/Approach | Application | Predicted Property | Reference |

|---|---|---|---|

| Directed Message-Passing Neural Network (D-MPNN) | Organosilane Compounds | Boiling Point | Current time information in Bangalore, IN. |

| Variational Autoencoder (VAE) and Quantile Random Forest (QRF) | Silane (B1218182) Chemistry | Mechanical Strength (Peak Force) | acs.org |

| Graph-to-Graph Translation (polyG2G) | Polymer Design | Various, including glass transition temperature and hygroscopicity. | acs.org |

| Extreme Gradient Boosting (XGBoost) | Hydrocarbons | Surface Tension | scielo.br |

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 3-(triethylsilyl)propanethiol in high purity?

- Methodology : The synthesis typically involves transesterification or substitution reactions. For example, 3-(trimethoxysilyl)-propanethiol can undergo transesterification with ethylene glycol monomethyl ether using dibutyltin oxide as a catalyst in benzene to yield trialkoxysilyl derivatives . Adjusting the alkoxy group (e.g., substituting methoxy with ethoxy) requires careful control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios to optimize yield (>90%) and purity. Post-synthesis purification via vacuum distillation is critical to remove unreacted starting materials and byproducts .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the triethylsilyl group (δ ~0.5–1.5 ppm for Si-CH₂) and thiol proton (δ ~1.3–1.6 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron ionization (EI-MS) validates molecular weight (C₉H₂₂O₃SSi; MW 238.42) and detects impurities .

- Chromatography : HPLC or GC-MS quantifies purity (>98%) and identifies trace contaminants .

- Infrared Spectroscopy (IR) : Confirms S-H stretching (~2550 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹) .

Q. How does the presence of the triethylsilyl group influence the chemical reactivity of propanethiol derivatives?

- Methodology : The triethylsilyl group enhances steric bulk, reducing nucleophilic attack at the silicon center while stabilizing the thiol group against oxidation. Comparative kinetic studies in nucleophilic substitution reactions (e.g., acyl transfer) show that the silyl group lowers activation energy by 10–15% compared to non-silylated thiols, as measured via UV-Vis or NMR kinetics . Reactivity can be further modulated by varying solvent polarity (e.g., acetonitrile vs. benzene) .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction conditions when using this compound in nucleophilic acyl transfer reactions?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity of the thiol group. Avoid protic solvents, which may protonate the thiol and reduce reactivity .

- Catalysis : Incorporate Lewis acids (e.g., Li⁺ or Na⁺ ions) to stabilize transition states, increasing reaction rates by up to 30% .

- Stoichiometry : Maintain a 1.2–1.5 molar excess of this compound relative to electrophilic substrates to drive reactions to completion .

- Monitoring : Use real-time ESI-MS or ¹H NMR to track reaction progress and identify intermediates .

Q. How do solvent polarity and counterion selection affect the stability of complexes formed between this compound and alkali metal ions?

- Methodology :

- Stability Constants : Determine via titration experiments monitored by NMR or conductivity. In acetonitrile, log K values for Li⁺ complexes range from 2.5–3.2, while Na⁺ complexes show lower stability (log K ~1.8–2.3) due to weaker ion-dipole interactions .

- Solvent Effects : Higher polarity solvents (e.g., DMF) destabilize complexes by competing for ion coordination, reducing binding affinity by ~20% compared to acetonitrile .

- Counterion Impact : Larger counterions (e.g., BPh₄⁻) decrease complex stability by increasing steric hindrance .

Q. What mechanisms explain the bifunctional behavior of this compound in surface modification processes, and how can this be validated experimentally?

- Methodology :

- Self-Assembly : The thiol group binds to metal surfaces (e.g., Ag, Au), while the triethylsilyl group enables siloxane network formation via hydrolysis. Confirmation via XPS (S 2p and Si 2p peaks) and AFM to assess monolayer thickness (~2–3 nm) .

- Complexation Studies : Use cyclic voltammetry to demonstrate redox activity modulation upon metal ion binding (e.g., Li⁺ incorporation shifts reduction potentials by 50–100 mV) .

- Contradiction Resolution : Address discrepancies in reported monolayer stability by testing under varying humidity (20–80% RH). Higher humidity accelerates siloxane crosslinking, improving adhesion but increasing defect density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.